1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenoxy group, which is further linked to a propyl chain and an ethylpiperazine moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenol intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Etherification: The benzyloxyphenol is then reacted with 3-chloropropanol in the presence of a base to form 3-(4-benzyloxyphenoxy)propanol.
Piperazine coupling: The 3-(4-benzyloxyphenoxy)propanol is then reacted with 4-ethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Oxalate formation: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Nitro group reduction can yield the corresponding amine.
Substitution: Nucleophilic substitution can yield various substituted phenoxy derivatives.
Scientific Research Applications
1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy and phenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. This compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{3-[4-(benzyloxy)phenoxy]propyl}-4-methylpiperazine oxalate: Similar structure but with a methyl group instead of an ethyl group.
1-{3-[4-(benzyloxy)phenoxy]propyl}-4-phenylpiperazine oxalate: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid is unique due to the presence of the ethyl group on the piperazine ring, which may influence its binding affinity and selectivity for certain molecular targets. This structural variation can lead to differences in biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
1-ethyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.C2H2O4/c1-2-23-14-16-24(17-15-23)13-6-18-25-21-9-11-22(12-10-21)26-19-20-7-4-3-5-8-20;3-1(4)2(5)6/h3-5,7-12H,2,6,13-19H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISICNHZGFPUWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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